![molecular formula C16H11N5O2S4 B2529187 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 389073-55-6](/img/structure/B2529187.png)
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings including a benzothiazole, thiadiazole, and thiophene . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This could be analyzed using spectroscopic techniques such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. Benzothiazoles, for example, are known to participate in a variety of chemical reactions .Scientific Research Applications
- Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. These molecules have been evaluated for their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) both in vitro and in vivo .
- Although not directly antibiotic, some benzothiazole derivatives have shown promise as QSI compounds. For instance, the addition of ajoene enhances the activity of the antibiotic tobramycin, and gallocatechin 3-gallate enhances tetracycline activity .
- Interestingly, azithromycin, an antibiotic, also exhibits QSI activity and can be used at non-antibiotic concentrations for cystic fibrosis treatment .
- The presence of O-alkyl moieties at specific positions in the phenyl group of benzo[d]thiazole compounds affects their antimicrobial activity. For instance, O-alkyl substitution at positions 2, 3, and 4 eliminates antimicrobial activity in this series .
Anti-Tubercular Activity
Quorum Sensing Inhibition (QSI)
Antimicrobial Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S4/c22-12(18-14-17-9-4-1-2-5-10(9)26-14)8-25-16-21-20-15(27-16)19-13(23)11-6-3-7-24-11/h1-7H,8H2,(H,17,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTIDASQUHZIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.